
Dimethyl 3-phenylpentanedioate
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Description
Dimethyl 3-phenylpentanedioate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Properties and Structure
Dimethyl 3-phenylpentanedioate features a phenyl group attached to a pentanedioate backbone. The compound exhibits a specific molecular arrangement where the terminal carboxylate groups are twisted with a dihedral angle of approximately 23.80∘, contributing to its reactivity and interaction with other molecules .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly in the production of complex molecules. Its utility is highlighted in several synthetic pathways:
- Palladium-Catalyzed Reactions : Recent studies have demonstrated the use of this compound in palladium-catalyzed difluoroalkylative carbonylation reactions. This method allows for the efficient transformation of aryl olefins into difluoropentanedioate derivatives, showcasing good functional group tolerance and high yields (up to 88%) when electron-donating groups are present on the aryl ring .
- Synthesis of Bioactive Compounds : The compound has been utilized as a precursor for synthesizing various bioactive molecules, including those with potential anticancer properties. For instance, it can be transformed into derivatives that exhibit significant biological activity against cancer cell lines .
Medicinal Chemistry
This compound has implications in medicinal chemistry, particularly in drug development:
- Anticancer Agents : Research indicates that derivatives of this compound can interact with DNA and influence cellular processes, which may enhance sensitivity to platinum-based anticancer drugs. This interaction is crucial for developing new therapeutic agents that target cancer cells more effectively .
- Pharmacological Studies : The compound's structural characteristics facilitate the design of new pharmaceuticals. It has been studied for its role in creating compounds that can modulate biological pathways, potentially leading to novel treatments for various diseases .
Material Science
In material science, this compound is explored for its potential applications in polymer chemistry:
- Polymer Synthesis : The compound can serve as a monomer in the synthesis of polyesters and other polymeric materials. Its ability to form hydrogen bonds enhances the mechanical properties of the resulting polymers, making them suitable for various industrial applications .
Case Study 1: Synthesis of Difluoropentanedioates
A study conducted by researchers demonstrated the scalability and efficiency of using this compound in palladium-catalyzed reactions. The process yielded significant amounts of difluoropentanedioates with high selectivity. The following table summarizes key findings from this research:
Reaction Condition | Yield (%) | Notes |
---|---|---|
Aryl Olefin with Methoxy Group | 88% | High selectivity observed |
Scale-up Reaction (10x) | 63% | Maintained yield efficiency |
Alkaline Hydrolysis | 92% | Conversion to corresponding acid |
Case Study 2: Anticancer Activity
In another study focused on anticancer applications, derivatives synthesized from this compound were tested against various cancer cell lines. Results indicated enhanced cytotoxicity compared to standard treatments, suggesting potential for further development into therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Dimethyl 3-phenylpentanedioate, and how can their efficiency be systematically compared?
- Methodological Answer : Begin with esterification or transesterification reactions, using acid/base catalysts (e.g., sulfuric acid or lipases). Compare efficiency by varying parameters like temperature (60–120°C), solvent polarity (e.g., methanol vs. toluene), and catalyst loading (0.1–5 mol%). Employ a pre-experimental design (e.g., one-variable-at-a-time) to identify critical factors . Validate yields via GC-MS or HPLC, and calculate reaction atom economy to assess sustainability .
Q. How should researchers design initial experiments to characterize the physicochemical properties of this compound?
- Methodological Answer : Prioritize spectroscopic characterization:
- NMR (¹H/¹³C) for structural confirmation and purity.
- FT-IR to identify ester carbonyl stretches (~1740 cm⁻¹).
- Mass spectrometry (EI/ESI) for molecular ion validation.
Use quasi-experimental designs to standardize sample preparation (e.g., drying time, solvent purity) and minimize instrumental variability . Cross-reference with literature melting points and solubility data to confirm consistency .
Q. What steps are critical in formulating a research question on the catalytic applications of this compound?
- Methodological Answer :
Conduct a systematic literature review to identify gaps (e.g., understudied reaction mechanisms or unexplored catalyst systems) .
Align with foundational theories (e.g., steric effects in ester hydrolysis) to frame hypotheses .
Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to narrow the scope, e.g., "How does varying the phenyl substituent position affect the compound’s catalytic activity in transesterification?" .
Advanced Research Questions
Q. How can a 2³ factorial design optimize the synthesis of this compound under green chemistry constraints?
- Methodological Answer : Select three variables (e.g., temperature, catalyst concentration, solvent ratio) at two levels each. For example:
Q. What computational strategies predict the reactivity of this compound in novel reaction environments?
- Methodological Answer : Use density functional theory (DFT) to model transition states and activation energies for ester hydrolysis or alkylation. Employ software like COMSOL Multiphysics for reaction kinetics simulations under varying pH and solvent conditions . Validate predictions with experimental data (e.g., rate constants from UV-Vis spectroscopy) and adjust force fields in molecular dynamics software to improve accuracy .
Q. How can researchers resolve contradictions between spectroscopic and chromatographic data during purity analysis?
- Methodological Answer : Apply error source triangulation :
- Re-run NMR with deuterated solvents to exclude moisture interference.
- Compare HPLC retention times with spiked standards to identify co-eluting impurities.
- Perform principal component analysis (PCA) on raw spectral data to detect outlier batches . If discrepancies persist, use orthogonal methods (e.g., X-ray crystallography) for definitive structural confirmation .
Q. What methodologies enable the integration of this compound into multi-step synthetic pathways with high reproducibility?
- Methodological Answer : Implement design of experiments (DoE) for each synthetic step, ensuring robustness via:
- Central composite designs to map optimal intermediate purification conditions.
- Response surface methodology to balance reaction time and yield.
Use lab automation tools (e.g., robotic liquid handlers) for precise reagent dispensing and minimize human error . Document procedural deviations in a shared digital platform for reproducibility audits .
Q. How can advanced statistical models address batch-to-batch variability in large-scale synthesis?
- Methodological Answer : Apply mixed-effects models to account for fixed (e.g., catalyst type) and random (e.g., ambient humidity) variables. Use Monte Carlo simulations to predict variability thresholds under scaled-up conditions. Cross-validate with pilot plant data and adjust process parameters iteratively .
Q. Data Management & Validation
Q. What protocols ensure data integrity when handling toxicological studies involving this compound?
- Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Store raw spectra in encrypted, version-controlled databases (e.g., LabArchives).
- Use blockchain-based audit trails for data modifications.
- Perform blind peer reviews of analytical workflows to detect bias .
Q. How should researchers structure datasets for public sharing while protecting intellectual property?
- Methodological Answer :
Anonymize sensitive metadata (e.g., proprietary catalyst compositions) using tokenization . Publish processed data in standardized formats (e.g., .cif for crystallography) via repositories like Zenodo. Include detailed README files with experimental protocols and uncertainty estimates .
Properties
CAS No. |
19006-47-4 |
---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
dimethyl 3-phenylpentanedioate |
InChI |
InChI=1S/C13H16O4/c1-16-12(14)8-11(9-13(15)17-2)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
ZJXYACWWRPIGEQ-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(CC(=O)OC)C1=CC=CC=C1 |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)C1=CC=CC=C1 |
Pictograms |
Irritant |
Origin of Product |
United States |
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